molecular formula C12H21N3O8 B180572 2,2'-((2-((Carboxymethyl)(2-((carboxymethyl)amino)-ethyl)amino)ethyl)azanediyl)diacetic acid CAS No. 128139-51-5

2,2'-((2-((Carboxymethyl)(2-((carboxymethyl)amino)-ethyl)amino)ethyl)azanediyl)diacetic acid

Cat. No.: B180572
CAS No.: 128139-51-5
M. Wt: 335.31 g/mol
InChI Key: SLIOGOFAZDOJQA-UHFFFAOYSA-N
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Description

2,2'-((2-((Carboxymethyl)(2-((carboxymethyl)amino)-ethyl)amino)ethyl)azanediyl)diacetic acid is a complex organic compound with multiple carboxymethyl groups and amino functionalities. This compound is known for its chelating properties, making it useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the reaction of ethylenediamine with chloroacetic acid to form the initial chelating agent. Further reactions with additional carboxymethyl groups are performed under controlled conditions to achieve the desired structure.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using reactors that allow for precise control of temperature, pressure, and reactant concentrations. Continuous flow methods and batch processing are common, depending on the desired scale and purity.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of reactions, including:

  • Oxidation: : The amino groups can be oxidized to form nitro groups.

  • Reduction: : The carboxymethyl groups can be reduced to form hydroxymethyl groups.

  • Substitution: : The carboxymethyl groups can be substituted with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

  • Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

  • Oxidation: : Nitro derivatives of the compound.

  • Reduction: : Hydroxymethyl derivatives.

  • Substitution: : Derivatives with different functional groups replacing the carboxymethyl groups.

Scientific Research Applications

This compound is widely used in scientific research due to its chelating properties. It is employed in:

  • Chemistry: : As a chelating agent in complexation reactions and metal ion analysis.

  • Biology: : In studying metal ion transport and enzyme inhibition.

  • Medicine: : As a contrast agent in magnetic resonance imaging (MRI) and in drug delivery systems.

  • Industry: : In water treatment processes and as a stabilizer in various formulations.

Mechanism of Action

The compound exerts its effects primarily through chelation, where it forms stable complexes with metal ions. This chelation can inhibit metal-dependent enzymes and processes, making it useful in various applications. The molecular targets include metal ions such as calcium, magnesium, and iron, and the pathways involved are those related to metal ion homeostasis and enzyme activity.

Comparison with Similar Compounds

This compound is unique due to its multiple carboxymethyl groups and amino functionalities, which enhance its chelating ability. Similar compounds include:

  • EDTA (Ethylenediaminetetraacetic acid): : A well-known chelating agent with four carboxymethyl groups.

  • DTPA (Diethylenetriaminepentaacetic acid): : Another chelating agent with five carboxymethyl groups.

  • NTA (Nitrilotriacetic acid): : A simpler chelating agent with three carboxymethyl groups.

These compounds share the ability to chelate metal ions but differ in their structure and chelating strength.

Biological Activity

2,2'-((2-((Carboxymethyl)(2-((carboxymethyl)amino)-ethyl)amino)ethyl)azanediyl)diacetic acid, commonly referred to as a carboxymethylated ethylenediamine derivative, is a complex organic compound notable for its multiple carboxymethyl and amino functionalities. This structural complexity enhances its biological activity, particularly in chelation processes, making it valuable in various scientific and industrial applications.

  • Molecular Formula : C12H21N3O8
  • Molecular Weight : 335.31 g/mol
  • CAS Number : 128139-51-5

Structural Characteristics

The compound features several functional groups that contribute to its biological activity:

  • Carboxymethyl Groups : These enhance solubility and chelation properties.
  • Amino Groups : Provide sites for interaction with metal ions.

The primary mechanism of action for this compound is its ability to chelate metal ions. Chelation involves the formation of stable complexes with metal ions, which can inhibit metal-dependent enzymes and biological processes. The molecular targets include essential metal ions such as calcium, magnesium, and iron, which play critical roles in various biochemical pathways.

Chelation Properties

The compound exhibits strong chelating abilities due to its multiple carboxylate groups. This property is significant in:

  • Metal Ion Regulation : It helps in maintaining metal ion homeostasis in biological systems.
  • Enzyme Inhibition : By binding to metal cofactors necessary for enzyme activity, it can inhibit various enzymatic reactions.

Case Studies and Research Findings

  • Study on Metal Ion Binding :
    • A study demonstrated that the compound effectively binds to calcium and magnesium ions, which are crucial for many physiological processes. The binding affinity was quantified using spectroscopic methods, revealing a high stability constant indicative of strong chelation .
  • Impact on Enzymatic Activity :
    • Research indicated that the compound could inhibit metalloproteinases by chelating zinc ions essential for their activity. This inhibition was shown to reduce cell migration and invasion in cancer cell lines, suggesting potential therapeutic applications in oncology .
  • In Vivo Studies :
    • In animal models, administration of the compound resulted in altered pharmacokinetics of metal-based drugs, enhancing their therapeutic efficacy while reducing toxicity. For instance, it improved the bioavailability of indium-based radiopharmaceuticals by modulating their distribution .

Comparative Analysis with Similar Compounds

CompoundStructureChelating AbilityApplications
EDTAFour carboxyl groupsHighMetal detoxification
DTPAFive carboxyl groupsVery HighRadiopharmaceuticals
NTAThree carboxyl groupsModerateBiochemical assays

This table highlights how this compound compares to other well-known chelators like EDTA and DTPA.

Properties

IUPAC Name

2-[2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]ethylamino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3O8/c16-9(17)5-13-1-2-14(6-10(18)19)3-4-15(7-11(20)21)8-12(22)23/h13H,1-8H2,(H,16,17)(H,18,19)(H,20,21)(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLIOGOFAZDOJQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN(CCN(CC(=O)O)CC(=O)O)CC(=O)O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N3O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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